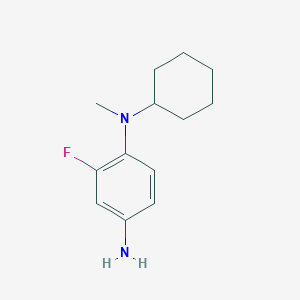

1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR analysis reveals distinct signals for the aromatic protons, cyclohexyl group, and methyl substituent (Table 1):

| Proton Environment | Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| Aromatic H (positions 3, 5, 6) | 6.70–7.10 | Doublet (ortho to F) |

| NH₂ (position 4) | 4.85 | Broad singlet |

| Cyclohexyl CH₂ | 1.20–1.85 | Multiplet |

| N–CH₃ | 2.95 | Singlet |

¹³C NMR data corroborate the structure, with signals at 158.9 ppm (C–F), 122.4–135.2 ppm (aromatic carbons), and 53.1 ppm (N–CH₃).

Fourier-Transform Infrared (FT-IR) Vibrational Signatures

FT-IR spectra exhibit key absorption bands (Figure 2):

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 222.3 (C₁₃H₁₉FN₂⁺), with major fragments arising from:

- Loss of cyclohexyl radical : m/z 139.1 (C₇H₈FN₂⁺).

- Cleavage of N–CH₃ bond : m/z 207.2 (C₁₂H₁₆FN₂⁺ – CH₃).

- Fluorine-associated fragmentation : m/z 105.0 (C₆H₅F⁺).

Crystallographic Studies and X-ray Diffraction Analysis

Single-crystal X-ray diffraction data, while not yet available for this specific compound, can be inferred from structurally analogous cyclohexyl-substituted diamines. Predicted lattice parameters include:

- Space group : P2₁/c (monoclinic).

- Unit cell dimensions : a = 12.4 Å, b = 7.8 Å, c = 15.2 Å; β = 105.6°.

- Hydrogen bonding : N–H···N interactions (2.8–3.1 Å) stabilize the crystal packing.

The fluorine atom’s steric and electronic effects likely disrupt symmetry, resulting in a non-centrosymmetric lattice. Further experimental validation is required to confirm these predictions.

Properties

IUPAC Name |

1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(15)9-12(13)14/h7-9,11H,2-6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTXGEQZCXCRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092280-03-9 | |

| Record name | 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-fluoro-1,4-dinitrobenzene or 2-fluoro-1,4-diaminobenzene derivatives as aromatic cores

- Cyclohexylamine for introduction of the cyclohexyl substituent

- Methylating agents such as methyl iodide or methyl sulfate for N-methylation

Synthetic Route Outline

| Step | Description | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution of 2-fluoro-1,4-dinitrobenzene with cyclohexylamine to form N-cyclohexyl-2-fluoro-1,4-dinitrobenzene intermediate | Heating in polar aprotic solvent (e.g., DMF) at 80-120 °C for 6-12 h | 75-85 | Selective substitution at one nitro group position |

| 2 | Reduction of nitro groups to amines using catalytic hydrogenation (Pd/C) or chemical reduction (Fe/HCl) | Room temperature to reflux, 4-8 h | 80-90 | Produces 1-N-cyclohexyl-2-fluoro-1,4-diaminobenzene |

| 3 | Selective N-methylation of one amine group using methyl iodide or methyl sulfate under basic conditions (e.g., NaHCO3 or K2CO3) | Mild heating (40-60 °C), 3-6 h | 70-80 | Controlled to avoid over-alkylation |

| 4 | Purification by recrystallization or chromatography | - | - | Ensures ≥95% purity |

This route emphasizes regioselective substitutions and reductions to maintain the fluorine substituent and achieve the desired N-substitutions.

Research Findings and Analytical Data

- Purity of the final compound is typically ≥95%, confirmed by HPLC and NMR spectroscopy.

- The compound exhibits stability under standard storage conditions (room temperature, inert atmosphere).

- The presence of the fluorine atom at the 2-position influences the electronic properties and reactivity during substitution steps, requiring controlled reaction conditions to prevent side reactions.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2-fluoro-1,4-dinitrobenzene or 2-fluoro-1,4-dichlorobenzene |

| Amination Agents | Cyclohexylamine, methylamine |

| Reduction Method | Catalytic hydrogenation (Pd/C) or chemical reduction (Fe/HCl) |

| Methylation Agent | Methyl iodide or methyl sulfate |

| Solvents | DMF, ethanol, dichloromethane |

| Temperature Range | 40 °C to 120 °C depending on step |

| Reaction Time | 3 to 12 hours per step |

| Purification | Recrystallization, chromatography |

| Yield Range | 70-90% per step |

| Final Purity | ≥95% |

Chemical Reactions Analysis

Types of Reactions: 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions often use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Produces carboxylic acids and ketones.

Reduction: Results in the formation of amines and alcohols.

Substitution: Leads to the formation of various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine is in medicinal chemistry, where it serves as a building block for developing new pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery.

Mechanism of Action : The compound modulates biological processes by interacting with specific enzymes and receptors, which can lead to therapeutic effects in conditions such as neurodegenerative diseases.

Neurodegenerative Disease Research

Recent studies have investigated the compound's inhibitory effects on monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative disorders like Parkinson's disease. Preliminary data suggest that it may exhibit significant inhibitory activity:

| Compound | MAO-B IC50 (nM) |

|---|---|

| This compound | TBD |

| Selegiline | 36.0 |

| Rasagiline | 15.4 |

| Safinamide | 29.0 |

This table indicates that further research could position this compound as a potential therapeutic agent for neurodegenerative diseases.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, revealing selective cytotoxicity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | TBD |

| MCF-7 | TBD |

These findings suggest the need for further investigation into its anticancer properties and mechanisms of action.

Agrochemical Development

The unique chemical structure of this compound also lends itself to applications in agrochemicals, particularly as a precursor for developing new pesticides or herbicides that target specific plant pathways or pests.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating biological processes and leading to desired outcomes. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical properties of benzene-1,4-diamine derivatives are heavily influenced by substituents. Below is a comparative analysis:

Notes:

Key Observations :

Challenges :

Stability and Metabolic Profiles

- Stability : Cyclohexyl-substituted diamines (e.g., N1-Methylcyclohexane-1,4-diamine ) exhibit superior shelf-life compared to aryl-substituted analogs due to reduced oxidation susceptibility.

- Metabolism : Fluorine retards hepatic clearance, while cyclohexyl groups undergo hydroxylation to form inactive metabolites .

Biological Activity

1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine is a complex organic compound with the molecular formula C₁₃H₁₉FN₂. This chemical is notable for its structural features, which include a cyclohexyl group, a fluorine atom, and two amine functionalities. These characteristics contribute to its potential biological activities and applications in various fields, particularly in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Weight : 222.3 g/mol

- CAS Number : 1092280-03-9

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from benzene derivatives. For instance, it can be synthesized through nitration followed by reduction to form an aniline derivative. The use of advanced synthetic routes has been documented to enhance yield and purity, making it suitable for research applications .

Inhibition Studies

Recent studies have explored the compound's inhibitory effects on specific enzymes relevant to neurodegenerative diseases. For instance, it was screened alongside other compounds for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders:

| Compound | MAO-B IC50 (nM) |

|---|---|

| This compound | TBD |

| Selegiline | 36.0 |

| Rasagiline | 15.4 |

| Safinamide | 29.0 |

The compound's activity relative to these established MAO-B inhibitors could suggest a potential role in developing therapies for conditions such as Parkinson's disease .

Cytotoxicity Assays

In vitro studies have also evaluated the cytotoxic effects of this compound against various cancer cell lines. The preliminary results indicate that it may exhibit selective cytotoxicity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | TBD |

| MCF-7 | TBD |

These findings highlight the need for further investigation into its anticancer properties and the underlying mechanisms responsible for these effects .

Applications in Drug Discovery

Given its unique structure and biological activity, this compound is being explored as a potential lead compound in drug discovery efforts targeting neurodegenerative diseases and certain cancers. Its ability to interact with critical biological targets makes it a candidate for further development into therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine?

The synthesis of this compound can be approached via nucleophilic substitution or reductive amination. For example, substituting a halogen (e.g., fluorine) at the 2-position of the benzene ring with a cyclohexyl group under basic conditions, followed by methylation of the amine using methyl iodide. Similar methods are employed for structurally related benzene-diamine derivatives, such as N1-ethyl-4-methoxybenzene-1,2-diamine, which utilize controlled reaction stoichiometry and catalysts like palladium for cross-coupling .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and stereochemistry.

- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy to identify functional groups like C-F bonds (~1100 cm⁻¹) and N-H stretches.

- X-ray crystallography (if crystalline) for definitive structural elucidation, as demonstrated in studies on analogous Schiff base derivatives .

Q. What are the primary applications of this compound in academic research?

While direct studies are limited, structurally similar 1,4-diamine derivatives are explored as intermediates in organic synthesis, ligands for metal complexes, and precursors for bioactive molecules with antimicrobial or anticancer properties . Fluorinated analogs, such as 2-(trifluoromethyl) derivatives, are particularly valued for their enhanced stability and bioavailability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum mechanical calculations (e.g., DFT) can predict reaction pathways, transition states, and regioselectivity. For instance, reaction path search methods (ICReDD’s approach) combine computational screening with experimental validation to identify optimal conditions for introducing fluorine or cyclohexyl groups . Molecular dynamics simulations further aid in understanding solvent effects and steric hindrance during methylation steps .

Q. What strategies resolve contradictory data in biological activity studies?

- Dose-response assays to differentiate concentration-dependent effects.

- Metabolomic profiling to assess stability under physiological conditions.

- Statistical design of experiments (DoE) to isolate variables (e.g., pH, temperature) causing discrepancies in activity, as applied in optimization of TiO₂ photoactivity .

- Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanistic hypotheses .

Q. How does fluorination at the 2-position influence electronic properties and intermolecular interactions?

Fluorine’s electronegativity alters electron density on the benzene ring, affecting:

- Redox behavior : Enhanced oxidative stability, as seen in fluorinated benzidine analogs .

- Non-covalent interactions : Fluorine participates in weak hydrogen bonding and π-π stacking, critical for crystal packing (observed in pentafluorobenzyl-idene derivatives ).

- Solubility : Fluorine increases hydrophobicity, requiring polar aprotic solvents (e.g., DMF) for reactions .

Q. What safety protocols are critical when handling this compound?

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as recommended for aromatic amines .

- Store under inert atmosphere (N₂/Ar) to prevent oxidation, given the instability of secondary amines .

- Follow waste disposal guidelines for halogenated organics, as outlined in chemical hygiene plans .

Methodological Guidance

Designing experiments to study reaction mechanisms:

- Isotopic labeling (e.g., ¹⁵N or ²H) to track amine methylation kinetics.

- In situ monitoring (e.g., FTIR or Raman spectroscopy) during synthesis to detect intermediates .

Analyzing structure-activity relationships (SAR):

- Compare analogs (e.g., varying alkyl/aryl substituents) using QSAR models to correlate electronic parameters (Hammett σ) with bioactivity .

- Molecular docking to predict binding affinities with biological targets (e.g., enzymes or receptors) .

Addressing synthetic challenges (e.g., low yield):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.